1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid
Description
1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid is a piperidine derivative featuring a 2-oxo (keto) group, a carboxylic acid substituent at the 4-position, and a hydroxyethyl side chain at the 1-position. The hydroxyethyl group introduces additional hydrophilicity, which may improve aqueous solubility compared to non-polar analogs. It is commercially available for research purposes, with pricing and synthesis details provided by specialized suppliers .
Properties
IUPAC Name |
1-(2-hydroxyethyl)-2-oxopiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c10-4-3-9-2-1-6(8(12)13)5-7(9)11/h6,10H,1-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJYGGZCJNKASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CC1C(=O)O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the piperidine ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent transformation into the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions include various substituted piperidines, esters, amides, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The piperidine ring may also play a role in stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Oxopiperidine-4-carboxylic Acid
- Structure : Lacks the hydroxyethyl group at the 1-position but retains the 2-oxo and 4-carboxylic acid moieties.
- Molecular Formula: C₆H₉NO₃ vs. C₈H₁₃NO₄ for the target compound.
- Molecular Weight : 143.14 g/mol vs. 187.18 g/mol .
- Key Differences : The absence of the hydroxyethyl group reduces steric bulk and hydrophilicity. This analog exhibits lower solubility in polar solvents and may have reduced bioavailability. Its CAS number is 24537-50-6 .
1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid
- Structure : Replaces the piperidine ring with a dihydropyridine ring and substitutes the hydroxyethyl group with a benzyl moiety.
- Molecular Formula: C₁₃H₁₁NO₃.
- The dihydropyridine ring introduces conjugation, altering electronic properties and reactivity compared to the saturated piperidine system .
1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic Acid
- Structure: Features a piperidine ring with a 4-carboxylic acid group but includes a cyano-oxazole-thienyl substituent at the 1-position.
- Molecular Formula : C₁₄H₁₃N₃O₃S.
- This compound’s larger size (303.34 g/mol) could limit metabolic stability compared to the target compound .
1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Structure : Replaces the piperidine ring with a triazole ring but retains the hydroxyethyl and carboxylic acid groups.
- Molecular Formula : C₅H₇N₃O₃.
- Key Differences : The triazole ring’s aromaticity and smaller size (157.13 g/mol) reduce steric hindrance and increase metabolic resistance. However, the lack of a lactam group diminishes hydrogen-bonding capacity .
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
- Structure : Contains an ethoxycarbonyl group at the 1-position instead of hydroxyethyl.
- Its ester functionality increases lipophilicity but reduces stability in aqueous environments compared to the hydroxyethyl analog .
Data Table: Comparative Analysis
Key Research Findings
- Hydrophilicity : The hydroxyethyl group in the target compound enhances aqueous solubility compared to 2-oxopiperidine-4-carboxylic acid, which lacks this substituent .
- Biological Interactions : The lactam (2-oxo) group in piperidine analogs facilitates hydrogen bonding with enzymes or receptors, as seen in studies of related compounds like monastrol, a kinesin inhibitor .
- Synthetic Accessibility : Piperidine-4-carboxylic acid derivatives are often synthesized via hydrolysis of esters or amides, as demonstrated in the preparation of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid using sodium hydroxide .
Biological Activity
1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid (CAS No. 2230798-32-8) is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a hydroxyethyl group and a carboxylic acid moiety, which may influence its biological interactions.
Structural Formula:
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the carboxylic acid group facilitates interactions with proteins through ionic and hydrogen bonding, potentially influencing enzyme activity and receptor binding.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, research on structurally similar oxopiperidine derivatives demonstrated their ability to inhibit cell proliferation in cancer cell lines such as A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cells.
Table 1: Anticancer Activity of Piperidine Derivatives
Neuroprotective Effects
The compound may also exhibit neuroprotective effects, similar to other piperidine derivatives. Research indicates that such compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study:
A study investigating the neuroprotective effects of related piperidine compounds found that they could reduce oxidative stress in neuronal cells, enhancing cell viability under stress conditions.
Diabetes Management
Preliminary studies suggest that compounds with similar structures may enhance pancreatic β-cell proliferation, indicating potential applications in diabetes treatment. The modulation of pathways involved in insulin secretion and β-cell survival could be a promising area for further research.
Antimicrobial Activity
Research on related oxopiperidine derivatives has shown antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
Table 2: Antimicrobial Activity of Piperidine Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
